molecular formula C7H11NO5 B13866501 N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid

N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid

Cat. No.: B13866501
M. Wt: 194.20 g/mol
InChI Key: RFMMMVDNIPUKGG-ARCCNJGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is a deuterated form of N-Acetyl-L-glutamic acid, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid can be synthesized through the acetylation of L-glutamic-2,3,3,4,4-D5 acid. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl groups.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process includes the purification of the final product through crystallization or chromatography techniques to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as NMR spectroscopy and mass spectrometry.

    Biology: Serves as a metabolic tracer to study biochemical pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid involves its role as a metabolic intermediate in the urea cycle. It acts as an allosteric activator of carbamoyl phosphate synthetase I, which is a key enzyme in the conversion of ammonia to urea. This process helps in detoxifying ammonia in the body. The compound’s deuterated form allows for detailed studies of metabolic processes using isotope labeling techniques.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-glutamic acid: The non-deuterated form of the compound.

    N-Acetylaspartic acid: Another acetylated amino acid with similar properties.

    Aceglutamide: A derivative of glutamic acid with acetyl and amide groups.

Uniqueness

N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C7H11NO5

Molecular Weight

194.20 g/mol

IUPAC Name

(2S)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1/i2D2,3D2,5D

InChI Key

RFMMMVDNIPUKGG-ARCCNJGNSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.